Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate
Description
Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 4-ethoxyphenyl substituent at the 4-position, an isobutyramido group at the 2-position, and a methyl ester at the 3-position. The ethoxyphenyl moiety enhances lipophilicity, while the isobutyramido and ester groups contribute to hydrogen-bonding capacity and metabolic stability, respectively. This compound belongs to a broader class of thiophene derivatives studied for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-5-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-6-24-14-9-7-13(8-10-14)15-12(4)25-18(16(15)19(22)23-5)20-17(21)11(2)3/h7-11H,6H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFZJOMVJCPISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the various substituents. Key steps may include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Ethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride.
Formation of the Isobutyramido Group: This can be introduced through an amide coupling reaction using isobutyric acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Potential use as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigation as a potential drug candidate due to its diverse functional groups, which may interact with various biological targets.
Industry: Use in the development of specialty chemicals, such as advanced polymers or electronic materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiophene ring and its substituents could play a role in binding to the active site of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylate
- Structure : Features a thiophene-isoxazole hybrid core with a methyl group at the 5-position and an ethyl ester at the 4-position.
- Synthesis: Prepared via oxime formation followed by cyclization with ethyl 2-butenoate, yielding a 76% crude purity .
2-Amino-4-Methyl-5-Phenyl-Thiophene-3-Ethylcarboxylate
- Structure: Contains an amino group at the 2-position and a phenyl substituent at the 5-position.
- Key Differences : The absence of the ethoxyphenyl and isobutyramido groups reduces steric bulk and alters electronic properties.
- Applications: Used as a precursor in Gewald reactions for synthesizing bioactive thienopyrimidines .
Ethoxyphenyl-Containing Compounds
Etomethazene (5-Methyl Desnitroetonitazene)
- Structure: A benzimidazole derivative with a 4-ethoxyphenylmethyl group and diethylaminoethyl chain.
- Key Differences : The benzimidazole core contrasts with the thiophene ring, but the shared ethoxyphenyl group suggests comparable lipophilicity.
Flufenprox
- Structure : A pesticide with a 4-ethoxyphenyl-trifluoropropoxy group.
- Key Differences : The trifluoropropoxy chain enhances insecticidal activity but reduces hydrogen-bonding capacity compared to the target compound’s amide group .
Pyrrolidine and Urea Derivatives
(±)-(3R,4S)-3-{[3-(4-Ethoxyphenyl)Ureido]Methyl}-4-(4-Methoxyphenyl)-1-Methylpyrrolidine-3-Carboxylic Acid
- Structure : Combines a pyrrolidine core with 4-ethoxyphenylurea and 4-methoxyphenyl groups.
Physicochemical and Structural Analysis
Functional Group Contributions
Crystallographic Insights
- SHELX Refinement : The target compound’s crystal structure, resolved using SHELXL, likely exhibits distinct hydrogen-bonding patterns due to the isobutyramido group, differentiating it from urea-containing analogues .
- ORTEP-3 Visualization : Molecular packing may resemble thiophene derivatives but with unique torsional angles influenced by steric effects of the ethoxyphenyl group .
Biological Activity
Molecular Formula : C20H23NO4S
Molecular Weight : 375.46 g/mol
CAS Number : Not explicitly listed in the search results, but can be derived from the structure.
Antimicrobial Activity
Research indicates that thiophene derivatives, including methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
Anti-inflammatory Effects
Thiophene derivatives have also been studied for their anti-inflammatory effects. In vitro assays revealed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Cancer Research
In cancer research, derivatives of this compound have shown promise in inducing apoptosis in various cancer cell lines. For instance, studies indicated that this compound can selectively target cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated a significant inhibition zone, suggesting strong antimicrobial activity.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammation, researchers treated RAW264.7 macrophages with this compound and measured cytokine levels post-treatment using ELISA. The findings revealed a marked reduction in cytokine levels compared to untreated controls, indicating its potential use in managing inflammatory conditions.
Case Study 3: Cancer Cell Line Testing
A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The results showed that treatment with this compound led to a significant decrease in cell viability, with IC50 values indicating potent anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
